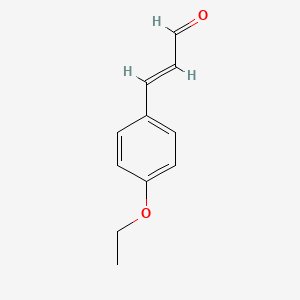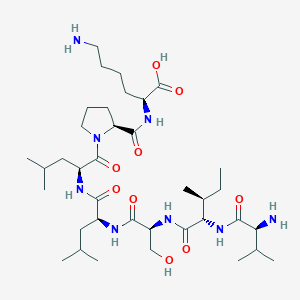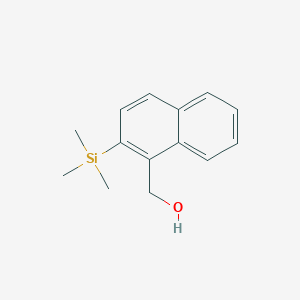![molecular formula C16H12BrClN2O2 B12583393 Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide CAS No. 327035-89-2](/img/structure/B12583393.png)
Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de un núcleo de pirimidinio, sustituido con un grupo 4-clorofenil, un grupo 2-oxoetíl y un grupo 2-furanil, con bromuro como contraión.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio típicamente implica la reacción de derivados de pirimidina con los sustituyentes apropiados. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o acetonitrilo, y la reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores automatizados, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de pirimidinio reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo 4-clorofenil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden resultar en la formación de varios compuestos de pirimidinio sustituidos.
Aplicaciones Científicas De Investigación
El bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en ciertas reacciones químicas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-metilpirimidinio
- Bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-tienil)pirimidinio
Unicidad
El bromuro de 1-[2-(4-clorofenil)-2-oxoetíl]-4-(2-furanil)pirimidinio es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo 2-furanil, en particular, lo diferencia de otros compuestos similares y puede contribuir a su reactividad y aplicaciones únicas.
Propiedades
Número CAS |
327035-89-2 |
|---|---|
Fórmula molecular |
C16H12BrClN2O2 |
Peso molecular |
379.63 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[4-(furan-2-yl)pyrimidin-1-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C16H12ClN2O2.BrH/c17-13-5-3-12(4-6-13)15(20)10-19-8-7-14(18-11-19)16-2-1-9-21-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
Clave InChI |
NRGOYHUXLMOZEG-UHFFFAOYSA-M |
SMILES canónico |
C1=COC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)


![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
